molecular formula C23H27N3O5S B2846957 N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 921914-12-7

N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No. B2846957
CAS RN: 921914-12-7
M. Wt: 457.55
InChI Key: FUDKOFOIHBQQMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This usually involves multiple steps, each with its own reactants, conditions, and products .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions where the compound is a reactant or a product .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Pharmacokinetic Optimization

  • Research on the identification of selective endothelin A antagonists highlighted the importance of optimizing structural classes to improve metabolic stability while maintaining potency, demonstrating a process relevant to developing compounds with favorable pharmacokinetic properties (Humphreys et al., 2003).

Antimicrobial Activity

  • A study on novel thiazolidin-4-one derivatives as potential antimicrobial agents indicates the significance of structural modification in enhancing antimicrobial activity, which could be applicable to the research and development of new antibiotics (Baviskar et al., 2013).

Antimalarial and Antiviral Activities

  • Investigations into sulfonamide derivatives for antimalarial activity and potential COVID-19 applications show how structural analogs can be screened for their effectiveness against infectious diseases, suggesting a pathway for the compound's possible applications in antiviral and antimalarial research (Fahim & Ismael, 2021).

Inotropic Activity

  • The discovery of potent positive inotropes for cardiac applications underscores the role of structural analogs in developing cardiovascular drugs, providing a context for the potential use of similar compounds in heart disease treatment (Robertson et al., 1986).

Safety and Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-[4-[(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)sulfamoyl]-3-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S/c1-6-11-26-19-13-18(7-9-20(19)31-14-23(4,5)22(26)28)25-32(29,30)21-10-8-17(12-15(21)2)24-16(3)27/h6-10,12-13,25H,1,11,14H2,2-5H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDKOFOIHBQQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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